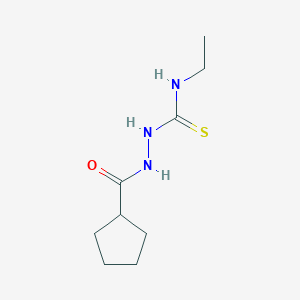![molecular formula C17H21NO2S2 B5721160 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide, also known as IBTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBTP belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The exact mechanism of action of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, it has been proposed that 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide inhibits the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Additionally, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to induce apoptosis and inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and anti-cancer activities make it a promising candidate for further research. However, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not yet known. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide.
Zukünftige Richtungen
There are several future directions for research on 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide. One possible direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide and to determine its potential side effects.
Synthesemethoden
The synthesis of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide involves the reaction of 4-isobutylbenzenesulfonyl chloride with 3-(methylthio)aniline in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with a strong acid to yield 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)-N-(3-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13(2)11-14-7-9-17(10-8-14)22(19,20)18-15-5-4-6-16(12-15)21-3/h4-10,12-13,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBZDCIZVZRGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
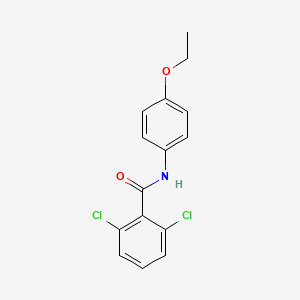
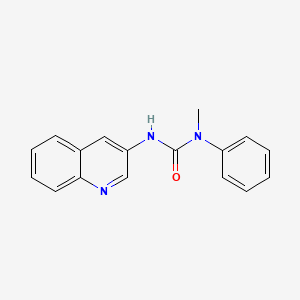
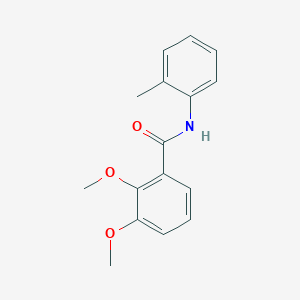
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
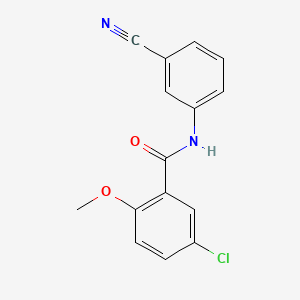
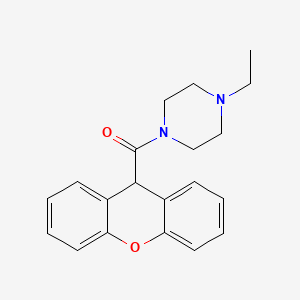
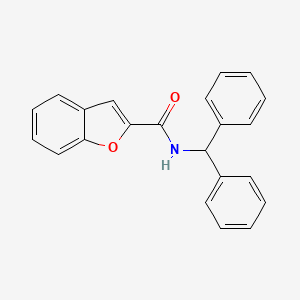
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
